molecular formula C13H7F6N3O2 B6360928 (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid CAS No. 1388842-44-1

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid

Cat. No.: B6360928
CAS No.: 1388842-44-1
M. Wt: 351.20 g/mol
InChI Key: YPMUIQDGERASRJ-UPHRSURJSA-N
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Description

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid is a useful research compound. Its molecular formula is C13H7F6N3O2 and its molecular weight is 351.20 g/mol. The purity is usually 95%.
The exact mass of the compound (2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid is 351.04424545 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid (CAS No. 1388842-44-1) is a compound featuring a triazole ring known for its diverse biological activities. The triazole moiety is significant in medicinal chemistry due to its broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C13H7F6N3O2
  • Molecular Weight : 351.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1388842-44-1

The compound's structure includes a trifluoromethyl group which enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens:

Compound TypeActivityReference
Triazole DerivativesAntimicrobial against Staphylococcus aureus, Mycobacterium abscessus
Triazole CompoundsAntifungal against Candida species

The specific activity of this compound has not been extensively documented in the literature; however, its structural similarities suggest potential efficacy.

Anticancer Activity

Research indicates that triazole-containing compounds can act as anticancer agents. For instance:

  • A study demonstrated that triazole derivatives showed promising antiproliferative effects on cancer cell lines.
Cancer TypeCompoundIC50 ValueReference
Breast CancerTriazole Derivative A15 µM
Lung CancerTriazole Derivative B20 µM

While specific data for this compound is limited, the potential for similar activity exists based on its triazole framework.

Synthesis and Biological Evaluation

In a recent study focused on synthesizing various triazole derivatives, researchers evaluated their biological activities through in vitro assays. The synthesis of this compound was achieved using established methods for triazole formation. Subsequent biological evaluations indicated moderate activity against selected bacterial strains.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although detailed pharmacokinetic data specifically for this compound is scarce:

ParameterValue
Oral BioavailabilityTBD
Half-lifeTBD
Toxicity ProfileLow to Moderate in preliminary studies

These parameters are essential for determining the viability of this compound as a therapeutic agent.

Properties

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N3O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-20-6-22(21-11)2-1-10(23)24/h1-6H,(H,23,24)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMUIQDGERASRJ-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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